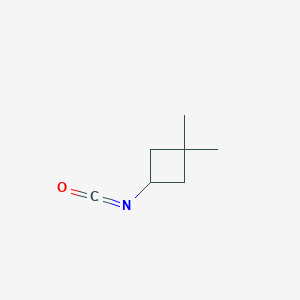

3-Isocyanato-1,1-dimethylcyclobutane

描述

属性

IUPAC Name |

3-isocyanato-1,1-dimethylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2)3-6(4-7)8-5-9/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAXJAPQLDBNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Isocyanato-1,1-dimethylcyclobutane: Structural Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

As modern drug discovery programs increasingly rely on conformationally restricted bioisosteres to improve pharmacokinetic profiles, the gem-dimethylcyclobutane motif has emerged as a privileged structural scaffold. This technical guide provides an in-depth analysis of 3-Isocyanato-1,1-dimethylcyclobutane , a highly reactive electrophilic building block used to install this motif. By bridging the gap between its physicochemical properties and its synthetic utility, this whitepaper equips medicinal chemists and process scientists with the mechanistic insights and self-validating protocols necessary to deploy this reagent in the synthesis of novel ureas and carbamates.

Physicochemical Profiling & Structural Rationale

The gem-Dimethylcyclobutane Motif

The incorporation of a cyclobutane ring featuring a geminal dimethyl group serves a dual purpose in medicinal chemistry. First, it acts as a conformationally restricted spacer. By limiting the number of rotatable bonds, it reduces the entropic penalty incurred upon target binding, often leading to enhanced receptor affinity[1]. Second, the gem-dimethyl group provides significant steric bulk (the Thorpe-Ingold effect) that shields adjacent metabolic "soft spots" from cytochrome P450-mediated oxidation, thereby significantly enhancing the metabolic stability of the resulting active pharmaceutical ingredient (API).

The Isocyanate Warhead

The isocyanate functional group (–N=C=O) is a potent, heterocumulene-based electrophile. The central carbon atom is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This renders 3-Isocyanato-1,1-dimethylcyclobutane an ideal precursor for the rapid, atom-economical assembly of ureas (via reaction with amines) and carbamates (via reaction with alcohols).

Table 1: Physicochemical Properties of 3-Isocyanato-1,1-dimethylcyclobutane

| Property | Value |

| Chemical Name | 3-Isocyanato-1,1-dimethylcyclobutane |

| Molecular Weight | 125.17 g/mol [2] |

| Molecular Formula | C₇H₁₁NO |

| InChI Key | HJAXJAPQLDBNQQ-UHFFFAOYSA-N[2] |

| Physical Form | Solid / Low-melting solid[2] |

| Purity (Commercial) | ≥95%[2] |

Mechanistic Pathways and Reactivity

Synthesis via Curtius Rearrangement

The most reliable method for accessing 3-Isocyanato-1,1-dimethylcyclobutane is the Curtius rearrangement of 3,3-dimethylcyclobutane-1-carboxylic acid. Utilizing diphenylphosphoryl azide (DPPA) allows for a mild, one-pot conversion. The causality behind choosing DPPA over traditional thionyl chloride/sodium azide methods is critical: the strained cyclobutane ring is susceptible to ring-opening or rearrangement under harsh acidic conditions. DPPA operates under mildly basic conditions, preserving the integrity of the carbocycle while driving the concerted thermal migration that yields the isocyanate[3].

Figure 1: Curtius rearrangement pathway to synthesize 3-Isocyanato-1,1-dimethylcyclobutane.

Electrophilic Reactivity and Moisture Sensitivity

Isocyanates exhibit a distinct hierarchy of reactivity: Primary Amines > Secondary Amines > Alcohols > Water . The reaction with ambient moisture is a notorious side reaction that must be rigorously controlled. Water attacks the isocyanate to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine. This newly formed amine then aggressively reacts with another equivalent of the isocyanate, resulting in the formation of a symmetrical urea degradant and the evolution of CO₂ gas[4],[5].

Figure 2: Electrophilic reactivity profile of the isocyanate group with various nucleophiles.

Table 2: Nucleophilic Reactivity Profile (Relative Kinetics)

| Nucleophile Class | Reaction Rate | Primary Product | Primary Byproducts |

| Primary Amines | Very Fast (Minutes) | Asymmetric Ureas | None (Quantitative) |

| Secondary Amines | Fast (Minutes to Hours) | Asymmetric Ureas | Trace unreacted amine (Steric-dependent) |

| Primary Alcohols | Moderate (Hours, requires heat/catalyst) | Carbamates (Urethanes) | None |

| Water (Moisture) | Slow to Moderate | Symmetrical Urea | CO₂ gas evolution |

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The following workflows incorporate specific physicochemical checkpoints to ensure reaction fidelity and prevent the propagation of degraded materials.

Protocol 1: In Situ Generation of 3-Isocyanato-1,1-dimethylcyclobutane

Objective: Safely generate the isocyanate for immediate downstream trapping, avoiding the isolation of moisture-sensitive intermediates. Rationale: Isolating low-molecular-weight aliphatic isocyanates can lead to severe yield losses via hydrolysis or auto-polymerization. In situ generation in a non-nucleophilic, high-boiling solvent (toluene) maximizes the yield of the final API.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a strict argon atmosphere.

-

Reagent Loading: Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous toluene (20 mL).

-

Base Addition: Add anhydrous triethylamine (1.2 equiv, 12 mmol) via syringe.

-

Causality: The base deprotonates the carboxylic acid, enhancing its nucleophilicity for the subsequent attack on the phosphorus center of DPPA.

-

-

Azide Introduction: Cool the mixture to 0 °C. Dropwise add DPPA (1.1 equiv, 11 mmol).

-

Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The formation of the acyl azide intermediate is typically complete within 1 hour at room temperature.

-

-

Thermal Rearrangement: Heat the reaction mixture to 90 °C for 2 hours.

-

Causality: Thermal energy is required to drive the extrusion of nitrogen gas and trigger the alkyl migration to the electron-deficient nitrogen.

-

Self-Validation Checkpoint: The cessation of visible gas (N₂) evolution in the bubbler indicates the complete conversion to 3-Isocyanato-1,1-dimethylcyclobutane.

-

-

Storage/Usage: Cool to room temperature. The toluene solution of the isocyanate should be utilized immediately in Protocol 2.

Protocol 2: Synthesis of an Asymmetric Urea Drug Candidate

Objective: Couple the generated isocyanate with a complex target secondary amine. Rationale: Strict anhydrous conditions are maintained to prevent the formation of the symmetrical 1,3-bis(3,3-dimethylcyclobutyl)urea byproduct, which can co-elute with the target product during chromatography.

Step-by-Step Methodology:

-

Amine Preparation: Dissolve the target secondary amine (1.0 equiv, 8.5 mmol) in anhydrous dichloromethane (DCM) (10 mL) under argon.

-

Causality: In late-stage functionalization, the complex amine is typically the limiting, high-value reagent. We will use the isocyanate generated in Protocol 1 in a slight excess to ensure complete consumption of the amine.

-

-

Coupling: Cool the amine solution to 0 °C. Slowly transfer the toluene solution of 3-Isocyanato-1,1-dimethylcyclobutane (~10 mmol, from Protocol 1) into the amine solution via cannula over 15 minutes.

-

Causality: Dropwise addition controls the exothermic nucleophilic addition and prevents localized concentration spikes that could lead to side reactions.

-

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: LC-MS analysis must confirm the disappearance of the amine starting material and the emergence of the target asymmetric urea mass (M+H)⁺.

-

-

Quenching & Workup: Quench the reaction by adding 1M HCl (10 mL).

-

Causality: The acidic quench protonates any unreacted trace amines and hydrolyzes the excess isocyanate into a water-soluble amine, ensuring it is cleanly removed in the aqueous layer. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution) to yield the analytically pure asymmetric urea.

References

-

Hancock, E. N., Wiest, J. M., & Brown, M. K. Title: Recent advances in the synthesis of gem-dimethylcyclobutane natural products Source: Natural Product Reports, 2019, 36, 1383-1393 URL:[Link]

-

Gemoets, H. P. L., et al. Title: Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines Source: The Journal of Organic Chemistry, 2021, 86(15), 10840–10848 URL:[Link]

-

Wang, Y., et al. Title: Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides Source: Polymer Chemistry, 2023, 14, 2056-2064 URL:[Link]

-

Zhang, L., et al. Title: Kinetics of water-isocyanate reaction in N,N-dimethylformamide Source: Chinese Journal of Chemical Engineering, 2017, 25(10), 1435-1441 URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-isocyanato-1,1-dimethylcyclobutane [sigmaaldrich.com]

- 3. almacgroup.com [almacgroup.com]

- 4. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]

- 5. scribd.com [scribd.com]

Advanced Technical Guide to 3-Isocyanato-1,1-dimethylcyclobutane: Properties, Safety, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted, lipophilic motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-Isocyanato-1,1-dimethylcyclobutane is a highly specialized electrophilic building block used primarily to synthesize ureas, carbamates, and amides. By leveraging the gem-dimethylcyclobutane motif, medicinal chemists can exploit the Thorpe-Ingold effect to restrict molecular conformation, thereby enhancing target binding affinity and metabolic stability.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, field-proven guide to the physicochemical properties, rigorous safety handling (MSDS) requirements, and self-validating synthetic protocols associated with this unique compound.

Chemical Identity & Physicochemical Profiling

Due to its specialized nature, 3-Isocyanato-1,1-dimethylcyclobutane does not currently possess a widely indexed, public CAS Registry Number in standard commercial catalogs; it is primarily tracked and procured via its MDL number[1]. The table below summarizes its critical quantitative data for analytical and synthetic reference.

| Property | Value | Source / Causality |

| Chemical Formula | C₇H₁₁NO | Derived from 1,1-dimethylcyclobutane core + isocyanate[2] |

| Molecular Weight | 125.17 g/mol | Confirmed via commercial specification[1] |

| MDL Number | MFCD26792899 | Primary commercial identifier[1] |

| InChI Key | HJAXJAPQLDBNQQ-UHFFFAOYSA-N | Standardized structural representation[1] |

| Physical Form | Solid (at standard conditions) | Dictates handling and dissolution protocols[1] |

| Purity | ≥ 95% | Minimum threshold for reproducible coupling[1] |

Mechanistic Utility in Drug Design

The value of 3-Isocyanato-1,1-dimethylcyclobutane lies in the intersection of its two structural features: the reactive isocyanate and the gem-dimethylcyclobutane ring.

-

The gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two bulky methyl groups on the same carbon of the cyclobutane ring alters the internal bond angles, reducing ring strain dynamically and forcing attached substituents (like the isocyanate-derived urea) into closer spatial proximity[3]. This conformational restriction reduces the entropic penalty upon binding to a target protein, often leading to a higher binding affinity.

-

Lipophilic Core: The cyclobutane ring acts as a bioisostere for heavier, more metabolically vulnerable aliphatic chains, improving membrane permeability and overall lipophilicity (LogP)[2].

-

Electrophilic Trapping: The isocyanate group (-N=C=O) is a prime electrophile. It reacts rapidly and quantitatively with primary and secondary amines to form stable urea linkages—a ubiquitous pharmacophore in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Mechanistic pathway of urea formation from isocyanate and amine.

Material Safety Data & Handling Protocols (MSDS Core)

Isocyanates are highly reactive and pose significant occupational health hazards. Strict adherence to the following safety causality principles is mandatory to prevent acute toxicity and environmental contamination.

Hazard Identification

-

Respiratory Sensitization: Isocyanates are known to cause asthmatic sensitization. Repeated inhalation of even low concentrations can lead to severe, irreversible asthma-like reactions[4].

-

Skin & Eye Irritation: Direct contact causes blistering, chemical conjunctivitis, and dermatitis.

-

Water Reactivity: Isocyanates react exothermically with water (moisture) to produce carbon dioxide (CO₂) gas, which can cause sealed containers to rupture explosively[5].

Self-Validating Spill Cleanup Protocol

In the event of a spill, standard sweeping is insufficient. The protocol below ensures the chemical destruction of the isocyanate hazard before disposal.

Self-validating isocyanate spill containment and neutralization workflow.

Step-by-Step Spill Execution:

-

Evacuation & PPE: Evacuate the area. Don a full-face positive-pressure respirator and thick nitrile gloves (thin latex is highly permeable to isocyanates).

-

Containment: Absorb liquid/solid spillages onto inert sand or earth[5].

-

Neutralization (Causality): Apply a neutralization solution (e.g., 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water)[6]. The ammonia acts as a potent nucleophile, rapidly destroying the isocyanate group, while the detergent ensures the hydrophobic cyclobutane compound is miscible in the aqueous phase.

-

Venting (Causality): Transfer the absorbed, neutralized material to a waste container but do not seal it . Leave it loosely covered in a well-ventilated area for 72 hours to allow the evolved CO₂ gas to escape, preventing a pressure explosion[4].

Experimental Protocols: Self-Validating Urea Synthesis

To synthesize a target drug candidate (e.g., an asymmetric urea), the following protocol utilizes a self-validating feedback loop to ensure high yield and purity.

Objective: High-yield coupling of 3-isocyanato-1,1-dimethylcyclobutane with a primary amine (e.g., an aniline derivative).

Materials:

-

3-Isocyanato-1,1-dimethylcyclobutane (1.05 eq)

-

Primary Amine (1.00 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (1.20 eq)

Step 1: System Purging & Moisture Exclusion

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Use only anhydrous DCM.

-

Causality: Isocyanates react with ambient moisture to yield unstable carbamic acids, which rapidly decarboxylate into primary amines[5]. These newly formed amines will aggressively react with unreacted starting material to form a symmetric urea byproduct, destroying the yield of your target asymmetric urea.

Step 2: Reagent Introduction

-

Action: Dissolve the primary amine and DIPEA in anhydrous DCM. Cool the reaction vessel to 0°C. Dropwise add 3-isocyanato-1,1-dimethylcyclobutane.

-

Causality: Cooling to 0°C controls the highly exothermic nucleophilic addition. DIPEA acts as a non-nucleophilic base; it neutralizes any trace acids in the system, ensuring the primary amine remains in its highly nucleophilic free-base state without competing for the isocyanate electrophile.

Step 3: In-Process Validation (IR Tracking)

-

Action: Extract a 10 µL aliquot at

, -

Causality: This is the core of the self-validating system. The isocyanate (-N=C=O) group exhibits a distinct, intense asymmetric stretching band at ~2250–2270 cm⁻¹ . The reaction is empirically proven complete only when this peak completely disappears from the IR spectrum. This eliminates reliance on arbitrary reaction times.

Step 4: Isolation and Purification

-

Action: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: NaHCO₃ mildly neutralizes residual DIPEA and unreacted electrophiles without risking the hydrolysis of the newly formed, highly stable urea linkage.

References

-

Safe Work Australia. "Guide to Handling Isocyanates". Safe Work Australia. [Link]

-

PubChem. "1,1-Dimethylcyclobutane - CID 638049". National Library of Medicine.[Link]

-

The Journal of Organic Chemistry. "The gem-Dimethyl Effect Revisited". American Chemical Society. [Link]

-

Covestro Solution Center. "SAFETY DATA SHEET - Isocyanates". Covestro.[Link]

Sources

1,1-dimethyl-3-isocyanatocyclobutane molecular weight and formula

The following technical monograph details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1,1-dimethyl-3-isocyanatocyclobutane .

Executive Summary & Core Data

1,1-Dimethyl-3-isocyanatocyclobutane is a specialized cycloaliphatic building block used in drug discovery and advanced materials science. It is characterized by a cyclobutane ring substituted with a gem-dimethyl group at position 1 and a reactive isocyanate functionality at position 3.

This structural motif is highly valued in medicinal chemistry for its ability to introduce conformational restriction (via the Thorpe-Ingold effect) and improve the metabolic stability of drug candidates compared to linear alkyl chains or unsubstituted rings.

Physicochemical Characterization

| Property | Value | Notes |

| IUPAC Name | 3-Isocyanato-1,1-dimethylcyclobutane | Preferred IUPAC locant assignment |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | Monoisotopic Mass: 125.0841 |

| Physical State | Colorless to pale yellow liquid | (Predicted based on analogs) |

| Boiling Point | ~150–160 °C (at 760 mmHg) | (Estimated) |

| CAS Registry | Not widely indexed | Custom synthesis required; often referenced by precursor CAS |

| InChI Key | HJAXJAPQLDBNQQ-UHFFFAOYSA-N | Unique chemical identifier |

| Reactive Group | Isocyanate (-N=C=O) | Highly electrophilic; moisture sensitive |

Structural Analysis & Stereochemistry

The molecule features a cyclobutane ring which is naturally puckered to relieve torsional strain.

-

Achirality: Despite the substitution, the molecule possesses a plane of symmetry passing through C1 and C3, rendering the cis and trans forms relative to the ring puckering, but the molecule itself is achiral (meso-like context) due to the identical methyl groups at C1.

-

Conformational Lock: The gem-dimethyl group at C1 creates steric bulk that restricts the ring flipping, favoring specific conformations. This is critical in drug design for pre-organizing the molecule into a bioactive conformation.

Synthetic Methodologies

Synthesis of 1,1-dimethyl-3-isocyanatocyclobutane is typically achieved via Curtius Rearrangement of the corresponding carboxylic acid or Phosgenation of the amine. The Curtius route is preferred in laboratory settings due to safety concerns associated with phosgene.

Protocol A: Curtius Rearrangement (Recommended)

This pathway starts from 3,3-dimethylcyclobutane-1-carboxylic acid .

-

Activation: The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA) and a base (TEA).

-

Rearrangement: Heating the acyl azide induces the Curtius rearrangement, releasing N₂ and forming the isocyanate.

Protocol B: Phosgenation (Industrial)

Direct reaction of 1,1-dimethyl-3-aminocyclobutane with triphosgene or phosgene substitutes.

Synthetic Pathway Visualization

Caption: Figure 1. Synthesis via Curtius Rearrangement using DPPA.

Reactivity & Applications in Drug Design

The isocyanate group is a versatile electrophile. In drug development, this molecule serves as a "warhead" or linker to generate stable urea and carbamate scaffolds.

Key Reactions

-

Urea Formation: Reaction with primary/secondary amines.

-

Mechanism:[1] Nucleophilic attack of the amine nitrogen on the isocyanate carbon.

-

Utility: Creating soluble epoxide hydrolase (sEH) inhibitors or kinase inhibitors.

-

-

Carbamate Formation: Reaction with alcohols.

-

Utility: Prodrug synthesis or protecting group installation.

-

The "Gem-Dimethyl" Effect

Incorporating the 1,1-dimethylcyclobutane motif (as opposed to a simple propyl or cyclohexyl chain) often results in:

-

Increased Lipophilicity: Improves membrane permeability.

-

Metabolic Stability: The methyl groups block metabolic oxidation at the alpha-position.

-

Selectivity: The rigid bulk can sterically clash with off-target enzymes.

Reactivity Workflow

Caption: Figure 2. Divergent synthesis of Ureas and Carbamates.[2]

Handling & Safety Protocols

Isocyanates are potent sensitizers and must be handled with strict containment.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause allergy or asthma symptoms (H334).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to amine and CO₂).

-

Quenching: Spills should be treated with 5–10% aqueous ammonia or isopropanol.

References

-

Sigma-Aldrich. 3-isocyanato-1,1-dimethylcyclobutane Product Data. Retrieved from

-

National Institute of Standards and Technology (NIST). cis-1,3-dimethylcyclobutane Properties. NIST Chemistry WebBook.[3] Retrieved from

-

PubChem. Compound Summary: 3-isocyanato-1,1-dimethylcyclobutane. National Library of Medicine. Retrieved from

-

Ren, Y. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved from

Sources

Gem-Dimethylcyclobutane Isocyanates: Precision Scaffolds for Next-Gen Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and physicochemical properties of gem-dimethylcyclobutane isocyanates in drug discovery.

Executive Summary

In the contemporary pursuit of "escaping flatland," medicinal chemists are increasingly pivoting from planar aromatic scaffolds to sp³-rich architectures. The 3,3-dimethylcyclobutane-1-isocyanate and its regioisomers represent a high-value class of building blocks that offer a unique combination of structural rigidity, defined exit vectors, and metabolic durability.

Unlike flexible alkyl chains or bulky cyclohexanes, the gem-dimethylcyclobutane core provides a "Goldilocks" solution: it possesses sufficient ring strain (~26.3 kcal/mol) to maintain a rigid puckered conformation while utilizing the gem-dimethyl group to block metabolic hotspots and enforce favorable binding geometries via the Thorpe-Ingold effect. This guide outlines the rationale for their selection, detailed synthesis protocols, and derivatization strategies for urea and carbamate formation.

Strategic Rationale & Structural Mechanics

The "Escape from Flatland" & Fsp³

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success rates by enhancing solubility and exploring three-dimensional chemical space. Cyclobutanes serve as superior bioisosteres for phenyl rings, offering:

-

Reduced Lipophilicity (LogP): Aliphatic rings generally lower LogP compared to aromatics, improving solubility.

-

Vector Control: The exit vectors of 1,3-disubstituted cyclobutanes (approx. 180° in trans-like pseudo-planar projections, but actually puckered) mimic para-substituted benzenes but with a distinct spatial volume.

The Gem-Dimethyl Effect in Four-Membered Rings

The introduction of a gem-dimethyl group (two methyls on the same carbon) is not merely for filling hydrophobic pockets. It serves two critical mechanistic functions:

-

Conformational Locking: Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain. The gem-dimethyl group at the C3 position strongly biases the ring pucker to place bulky substituents in pseudo-equatorial positions, reducing conformational entropy penalty upon binding.

-

Metabolic Blocking: The methyl groups sterically shield the ring carbons from Cytochrome P450 oxidation and eliminate abstractable hydrogens at the C3 position, significantly extending half-life (

).

Visualizing the Logic

The following decision tree illustrates when to deploy this scaffold versus traditional linkers.

Figure 1: Decision matrix for selecting gem-dimethylcyclobutane over conventional aromatic or aliphatic scaffolds.

Physicochemical Profile

The following table contrasts the gem-dimethylcyclobutane motif with standard linkers.

| Property | p-Phenylene | Cyclohexane (1,4) | 3,3-Dimethylcyclobutane | Impact on Drug Design |

| Geometry | Planar (2D) | Chair (3D) | Puckered (3D) | Critical for fitting non-flat pockets. |

| Exit Vector Angle | 180° | ~180° (trans) | ~155°–170° (puckered) | Unique vector alignment; induces subtle "kinks". |

| Ring Strain | 0 kcal/mol | 0 kcal/mol | ~26.3 kcal/mol | High strain can increase reactivity of intermediates but implies rigid core. |

| Metabolic Stability | Low (if electron rich) | Moderate (oxidizable) | High (blocked C3) | Gem-dimethyl prevents oxidation at the most accessible site. |

| Lipophilicity | High | High | Moderate | Improved ligand efficiency (LE). |

Synthesis & Manufacturing

The synthesis of 3-isocyanato-1,1-dimethylcyclobutane is best achieved via the Curtius Rearrangement of the corresponding carboxylic acid. This route is preferred in medicinal chemistry for its safety profile compared to direct phosgenation and its tolerance of other functional groups.

Synthetic Pathway (Curtius Rearrangement)

Figure 2: Step-wise synthesis of the isocyanate building block and subsequent urea formation.

Detailed Experimental Protocol

Objective: Synthesis of 3-isocyanato-1,1-dimethylcyclobutane from 3,3-dimethylcyclobutanecarboxylic acid.

Reagents:

-

3,3-Dimethylcyclobutanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: Anhydrous Toluene or THF (0.2 M)

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with 3,3-dimethylcyclobutanecarboxylic acid and anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (TEA) dropwise at 0°C. Stir for 15 minutes.

-

Azidation: Add Diphenylphosphoryl azide (DPPA) dropwise at 0°C.

-

Note: DPPA is toxic and potentially explosive. Handle behind a blast shield.

-

-

Rearrangement (The Critical Step): Allow the mixture to warm to room temperature, then heat to reflux (approx. 80–110°C depending on solvent) for 2–4 hours.

-

Observation: Evolution of N₂ gas indicates the Curtius rearrangement is proceeding (Acyl azide

Isocyanate).

-

-

Monitoring: Monitor by IR spectroscopy. Disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the strong isocyanate peak (~2270 cm⁻¹) confirms conversion.

-

Isolation: The resulting isocyanate solution can often be used directly (one-pot) for the next step to avoid handling reactive isocyanates. If isolation is required, distill under reduced pressure. Do not use column chromatography (isocyanates are sensitive to silica moisture).

Reactivity & Derivatization[3][4]

Isocyanates are electrophilic "warheads" used to install urea or carbamate linkages, which are ubiquitous in kinase inhibitors and GPCR ligands.

Urea Formation (Coupling with Amines)

Mechanism: Nucleophilic attack of a primary or secondary amine on the isocyanate carbon.

-

Conditions: Add the amine (1.0–1.2 equiv) directly to the isocyanate solution at 0°C to RT.

-

Catalyst: Usually not required for aliphatic amines. For less nucleophilic anilines, mild heating or a Lewis acid catalyst may be needed.

-

Purification: The resulting urea often precipitates or can be purified via standard flash chromatography.

Carbamate Formation (Coupling with Alcohols)

Mechanism: Nucleophilic attack of an alcohol.

-

Conditions: Requires higher temperatures (60–80°C) or catalysis compared to amines.

-

Catalysts: Dibutyltin dilaurate (DBTDL) or Titanium(IV) isopropoxide are standard.

-

Use Case: Creating prodrugs or rigidifying the backbone with H-bond acceptors.

Safety & Handling (Isocyanates)

-

Toxicity: Low molecular weight isocyanates are potent respiratory sensitizers (asthma-like reactions). All operations must be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to amines. These amines then react with remaining isocyanate to form symmetric ureas (a common impurity). Strict anhydrous techniques are mandatory.

References

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link(Context: Discussion of small rings and sp3 character).

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link.

-

Wahl, J. M., et al. (2019).[1] "Recent advances in the synthesis of gem-dimethylcyclobutane natural products." Natural Product Reports, 36, 1383-1393.[1] Link.

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link.

-

Sigma-Aldrich. "3-isocyanato-1,1-dimethylcyclobutane Product Page." Link.

Sources

The 3,3-Dimethylcyclobutyl Isocyanate Synthon: Nomenclature, Physicochemical Rationale, and Synthetic Workflows in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to enhance the metabolic stability and target affinity of lead compounds. The incorporation of sterically hindered, cycloaliphatic motifs is a proven strategy. Among these, the 3,3-dimethylcyclobutyl moiety stands out. When functionalized as an isocyanate, it becomes a highly reactive, versatile electrophilic building block for the synthesis of complex ureas, carbamates, and amides.

This technical guide provides an in-depth analysis of 3,3-dimethylcyclobutyl isocyanate, covering its precise nomenclature, structural advantages in drug design, and self-validating synthetic protocols.

Part 1: Nomenclature and Structural Identity

Chemical nomenclature often suffers from colloquial drift in vendor catalogs. For this specific building block, understanding the IUPAC rules is critical for accurate literature retrieval, spectral analysis, and patent filing.

-

Preferred IUPAC Name: 1-Isocyanato-3,3-dimethylcyclobutane . According to IUPAC substitutive nomenclature, the principal functional group (the isocyanate) dictates the numbering of the cyclobutane ring, assigning it position 1.

-

Common Synonyms: 3,3-Dimethylcyclobutyl isocyanate (radicofunctional name); 3-isocyanato-1,1-dimethylcyclobutane[1]. The latter is frequently encountered in commercial databases like 1[1], despite technically violating the priority rules for ring numbering.

-

Molecular Formula: C₇H₁₁NO

-

Molecular Weight: 125.17 g/mol [1]

-

InChI Key: HJAXJAPQLDBNQQ-UHFFFAOYSA-N[1]

Part 2: Physicochemical Rationale & Causality in Drug Design

Why choose a 3,3-dimethylcyclobutyl group over a standard tert-butyl or cyclohexyl moiety? The causality lies in the intersection of steric shielding and conformational restriction.

-

Metabolic Shielding: The gem-dimethyl group at the 3-position provides significant steric bulk. This bulk shields the cyclobutane ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes), effectively extending the biological half-life of the resulting drug candidate.

-

Conformational Puckering: Unlike flat aromatic rings or highly flexible linear alkyl chains, the cyclobutane ring adopts a distinct "puckered" conformation. This specific vectorization allows the attached pharmacophore to project into deep, narrow regions of a target protein's binding pocket, often improving binding affinity.

-

Electrophilic Hub: The isocyanate group (-N=C=O) is a highly efficient electrophile. It reacts rapidly with nucleophiles (hydroxyls, amines) without the need for exogenous coupling reagents, yielding highly stable carbamate or urea linkages as noted in 2[2].

Fig 1. Physicochemical rationale for 3,3-dimethylcyclobutyl integration.

Part 3: Synthetic Methodologies & Self-Validating Protocols

Because aliphatic isocyanates can be sensitive to moisture (hydrolyzing to primary amines and CO₂), they are often generated in situ or synthesized on demand. The most robust, scalable method for synthesizing 1-isocyanato-3,3-dimethylcyclobutane is the Curtius rearrangement starting from 3,3-dimethylcyclobutanecarboxylic acid[3][4].

Causality of Reagent Selection: We utilize Diphenylphosphoryl azide (DPPA) and Triethylamine (Et₃N) in toluene, a method well-documented in 5[5].

-

Why DPPA? It safely generates the acyl azide intermediate in one pot, circumventing the need to isolate highly reactive, moisture-sensitive acyl chlorides or use explosive sodium azide.

-

Why Toluene? Toluene's boiling point (110 °C) perfectly accommodates the 90 °C required to drive the thermal decomposition of the acyl azide into the isocyanate[3][5].

Fig 2. Curtius rearrangement workflow to synthesize ureas.

Experimental Protocol 1: Curtius Rearrangement (Isocyanate Generation)

Self-Validation Mechanism: This protocol is self-validating via gas evolution. The thermal rearrangement of the acyl azide to the isocyanate releases equimolar nitrogen gas (N₂). The cessation of bubbling serves as a visual, thermodynamic confirmation that the reaction has reached completion.

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M concentration).

-

Activation: Add Triethylamine (1.2 equiv) and stir for 5 minutes at room temperature.

-

Azidation: Dropwise add Diphenylphosphoryl azide (DPPA, 1.1 equiv)[3]. Stir the mixture at room temperature for 1 hour to ensure complete formation of the acyl azide intermediate.

-

Thermal Rearrangement: Attach a reflux condenser and heat the reaction mixture to 90 °C[3][5]. Observe the steady evolution of N₂ gas.

-

Validation: Maintain heating for 2 hours or until gas evolution completely ceases. The resulting solution contains 1-isocyanato-3,3-dimethylcyclobutane, ready for immediate downstream coupling.

Experimental Protocol 2: Urea Formation (Amine Coupling)

-

Preparation: Cool the isocyanate-toluene solution from Protocol 1 to room temperature.

-

Nucleophilic Addition: Add the desired primary or secondary amine (0.9 equiv, to ensure complete consumption of the amine and prevent difficult purification) dropwise.

-

Reaction: Stir at room temperature for 2-4 hours. The isocyanate carbon is highly electrophilic, making this step rapid and slightly exothermic.

-

Isolation: If the resulting urea is insoluble in toluene, it will precipitate and can be collected via vacuum filtration. Otherwise, concentrate the solvent under reduced pressure and purify via silica gel flash chromatography.

Part 4: Quantitative Data Summary

| Property / Parameter | Value / Description | Rationale / Impact |

| IUPAC Name | 1-Isocyanato-3,3-dimethylcyclobutane | Standardized nomenclature for IP and literature[1]. |

| Molecular Weight | 125.17 g/mol | Low molecular weight allows for favorable ligand efficiency[1]. |

| Curtius Temp. | 90 °C | Optimal thermal energy required to expel N₂ from the acyl azide[3][5]. |

| Coupling Reagents | None required | Isocyanates react spontaneously with amines, ensuring high atom economy[2]. |

| Primary Impurity | 3,3-dimethylcyclobutan-1-amine | Results from trace moisture hydrolyzing the isocyanate. Strict anhydrous conditions are required. |

References

- Sigma-Aldrich.

- Tri-iso.

- ACS Publications. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis". The Journal of Organic Chemistry.

- ScholarWorks.

- Google Patents. "SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS".

Sources

- 1. 3-isocyanato-1,1-dimethylcyclobutane [sigmaaldrich.com]

- 2. Solvent-based Blocked Isocyanates | Coatings | Request Quote or Sample [tri-iso.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Novel Cyclobutane Isocyanates: A Technical Guide to Synthesis and Application in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic move away from flat, aromatic molecules towards three-dimensional, saturated scaffolds is a validated approach for improving the physicochemical and pharmacokinetic profiles of drug candidates.[1] The cyclobutane ring, with its unique puckered conformation and conformational rigidity, has emerged as a powerful bioisostere and structural motif.[1][2] This guide introduces the novel class of cyclobutane isocyanates as highly versatile chemical synthons that merge the beneficial properties of the cyclobutane core with the potent, controlled reactivity of the isocyanate functional group.

We present a comprehensive overview of the strategic advantages of cyclobutane scaffolds, detailed synthetic pathways to access cyclobutane isocyanates via robust methods like the Curtius rearrangement, and their subsequent application in the rapid synthesis of urea and carbamate libraries. Through detailed protocols, mechanistic explanations, and case studies, this document serves as a practical guide for medicinal chemists to leverage these unique building blocks in the design and development of next-generation therapeutics with enhanced drug-like properties.

Chapter 1: The Strategic Value of 3D Scaffolds in Drug Discovery

The principle of "escaping flatland" has become a central theme in contemporary medicinal chemistry.[3] An over-reliance on planar, sp2-hybridized aromatic systems in drug candidates often leads to challenges such as high metabolic liability through oxidative pathways, poor aqueous solubility, and potential off-target effects.[1] Increasing the fraction of sp3-hybridized carbons (Fsp3) is a widely recognized strategy correlated with higher clinical success rates.[1]

The cyclobutane ring is an exemplary sp3-rich scaffold that offers a solution to these challenges. Its key advantages include:

-

Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.[4][5]

-

Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[1]

-

Unique 3D Geometry: The distinctly puckered, non-planar structure of cyclobutane provides access to novel chemical space and can improve complementarity with complex protein binding pockets.[2][6]

-

Validated Bioisostere: The cyclobutane moiety has been successfully employed as a bioisosteric replacement for alkenes, gem-dimethyl groups, and even phenyl rings, leading to improved potency, selectivity, and pharmacokinetic profiles.[2][4][7] At least 39 preclinical or clinical drug candidates contain a cyclobutane ring.[4]

Caption: Bioisosteric replacement of an aromatic ring with a cyclobutane scaffold.

Chapter 2: Cyclobutane Isocyanates: A Uniquely Powerful Synthon

The isocyanate functional group (–N=C=O) is a cornerstone of synthetic chemistry due to its high electrophilicity.[8][9] It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines to form stable urea linkages, and alcohols to form carbamates.[9][10][11] This reactivity makes isocyanates indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[10][12]

A cyclobutane isocyanate combines these two powerful concepts into a single building block. It offers the structural and pharmacokinetic advantages of the cyclobutane core while providing a highly reactive handle for rapid and efficient diversification. This allows medicinal chemists to:

-

Install a 3D Cyclobutane Core: Introduce the beneficial properties of the cyclobutane scaffold into a lead molecule.

-

Generate Libraries: Rapidly react the isocyanate with a diverse set of amines or alcohols to explore structure-activity relationships (SAR) around a key interaction point.

-

Control Vectorial Orientation: Utilize the rigid cyclobutane skeleton to precisely control the 3D orientation of the newly formed urea/carbamate substituent, enabling fine-tuning of interactions within a protein binding site.[6]

Caption: Core reactivity of cyclobutane isocyanates with nucleophiles.

Chapter 3: Synthetic Pathways to Novel Cyclobutane Isocyanates

The most reliable and versatile methods for synthesizing cyclobutane isocyanates in a medicinal chemistry lab setting begin with readily accessible cyclobutane carboxylic acids or cyclobutane amines.

Route A: Curtius Rearrangement from Cyclobutane Carboxylic Acids

The Curtius rearrangement is a robust and widely used method for converting carboxylic acids into isocyanates.[10] It proceeds through an acyl azide intermediate and avoids the use of highly toxic reagents like phosgene, making it ideal for laboratory-scale synthesis. The key advantage is the vast commercial availability and synthetic accessibility of substituted cyclobutane carboxylic acids, which can be prepared using methods like [2+2] photocycloaddition.[13][14]

The general workflow involves two main steps:

-

Activation and Azide Formation: The carboxylic acid is first activated, typically as an acid chloride or mixed anhydride, and then reacted with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form the cyclobutanecarbonyl azide.

-

Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent. It undergoes rearrangement, losing N₂ gas to form the cyclobutyl isocyanate directly.

Caption: Synthetic workflow for isocyanate synthesis via Curtius rearrangement.

Route B: From Cyclobutane Amines

While industrial production heavily relies on the phosgenation of amines, this method is often avoided in research labs due to the extreme toxicity of phosgene gas.[10] However, safer phosgene equivalents are available.

-

Triphosgene: A solid, crystalline phosgene equivalent that is easier and safer to handle. It reacts with the cyclobutane amine, typically in the presence of a non-nucleophilic base, to generate the isocyanate.

-

Activated Carbonates: Reaction of an amine with an activated diaryl carbonate can form a carbamate intermediate, which can then be pyrolyzed to yield the isocyanate.[15] This represents a phosgene-free route.

Chapter 4: Applications in Medicinal Chemistry Program

Rapid Library Generation for SAR Exploration

The primary utility of a cyclobutane isocyanate is its ability to serve as a reactive hub for diversification. A core molecular fragment containing the cyclobutane isocyanate can be reacted with a large panel of commercially available primary and secondary amines in a parallel synthesis format. This allows for the rapid generation of a library of urea derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) for the substituent pointing from the cyclobutane core.

Table 1: Example Amine Panel for Library Synthesis

| Amine | Rationale for Inclusion |

|---|---|

| Benzylamine | Simple aromatic substituent |

| 4-Fluoroaniline | Introduces electron-withdrawing group, potential H-bond acceptor |

| Piperidine | Saturated heterocyclic, basic nitrogen |

| Morpholine | Saturated heterocyclic, polar ether linkage |

| (S)-1-Phenylethanamine | Introduces chirality and steric bulk |

| Glycine methyl ester | Introduces ester functionality for solubility/further modification |

Case Study: Improving Properties of a Janus Kinase (JAK) Inhibitor

The development of Janus kinase (JAK) inhibitors often involves scaffolds that can present key pharmacophoric groups in specific 3D orientations.[16] Consider a hypothetical lead compound (Compound A) that contains a phenylurea moiety and suffers from poor metabolic stability.

A strategic approach would be to replace the planar phenyl ring with a cyclobutane ring to enhance Fsp3 character and block potential sites of metabolism (Compound B).[1] The synthesis of Compound B would be efficiently achieved by reacting cyclobutyl isocyanate with the requisite aminopyrazole core.

Table 2: Comparative Physicochemical Properties (Calculated)

| Compound | Structure | cLogP | Fsp3 | Metabolic Stability (Predicted) |

|---|---|---|---|---|

| A (Aromatic) | Phenyl-NH-CO-R | 3.5 | 0.25 | Low (Aromatic Oxidation) |

| B (Cyclobutane) | Cyclobutyl-NH-CO-R | 2.8 | 0.65 | High (Saturated Core) |

This bioisosteric swap is predicted to lower lipophilicity (cLogP) and significantly increase the Fsp3 character, both of which are correlated with improved drug-like properties.[1]

Directing Pharmacophore Vectors in 3D Space

The defined stereochemistry of a disubstituted cyclobutane ring allows for precise control over the spatial arrangement of substituents. By synthesizing stereochemically pure cis- or trans-1,3-disubstituted cyclobutane isocyanates, a medicinal chemist can control the vector of the resulting urea moiety relative to another functional group on the ring. This can be critical for optimizing interactions in a constrained binding pocket.

Caption: Stereochemistry of the cyclobutane ring controls pharmacophore orientation.

Chapter 5: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized by a qualified chemist. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Cyclobutyl Isocyanate via Curtius Rearrangement

Step A: Synthesis of Cyclobutanecarbonyl Chloride

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature, then heat to reflux for 2 hours.

-

Monitor reaction completion by TLC.

-

Carefully remove excess thionyl chloride under reduced pressure. The crude acid chloride is typically used directly in the next step without further purification.

Step B: Synthesis of Cyclobutanecarbonyl Azide

-

Dissolve the crude cyclobutanecarbonyl chloride (1.0 eq) in anhydrous acetone.

-

In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C.

-

Stir the reaction vigorously at 0 °C for 1 hour.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure at low temperature. Caution: Acyl azides can be explosive and should not be heated to high temperatures.

Step C: Curtius Rearrangement to Cyclobutyl Isocyanate

-

Dissolve the crude cyclobutanecarbonyl azide in anhydrous toluene.

-

Heat the solution to 80-90 °C under a nitrogen atmosphere. Vigorous evolution of N₂ gas will be observed.

-

Continue heating for 1-2 hours after gas evolution ceases.

-

The resulting solution of cyclobutyl isocyanate in toluene can be used directly or purified by careful vacuum distillation.

Protocol 2: Synthesis of N-benzyl-N'-cyclobutylurea

-

In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of cyclobutyl isocyanate (1.05 eq) in DCM dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor reaction completion by TLC. The product urea often precipitates from the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

Novel cyclobutane isocyanates represent a class of high-value building blocks for modern medicinal chemistry. They provide a direct and efficient route to introduce the advantageous, three-dimensional cyclobutane scaffold while enabling rapid and systematic exploration of structure-activity relationships through the formation of urea and carbamate linkages. By leveraging established synthetic methodologies and the principles of rational drug design, researchers can use these synthons to develop novel drug candidates with improved physicochemical properties, enhanced target engagement, and a greater potential for clinical success.

References

- Bentham Science Publishers. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.

- Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals.

- MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.

- National Center for Biotechnology Information. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

- ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.

- Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.

- Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.

- Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations.

- ResearchGate. (n.d.). The synthetic routes to cyclobutanes.

- Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.

- Benchchem. (n.d.). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide.

- Chemspace. (n.d.). Bioisosteric Replacements.

- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.

- MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

- National Center for Biotechnology Information. (n.d.). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates.

- Benchchem. (n.d.). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem-space.com [chem-space.com]

- 8. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 11. pcimag.com [pcimag.com]

- 12. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]

- 15. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Conformationally Restricted Isocyanate Linkers: A Technical Guide for Advanced Bioconjugation

Introduction: The Pursuit of Homogeneity and Stability in Chemical Biology

In the landscape of chemical biology and therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs), the precise and stable connection of a payload to a biomolecule is paramount.[1] Traditional bioconjugation strategies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable stability, which can compromise therapeutic efficacy and safety.[2][3] The linker, a seemingly simple bridge, is a critical determinant of an ADC's success, influencing its pharmacokinetics, therapeutic index, and overall performance.[][5] This guide delves into the nuanced world of isocyanate linkers, with a specific focus on how imposing conformational restrictions can address the persistent challenges of stability and homogeneity in bioconjugation.

Isocyanates (R–N=C=O) are highly reactive electrophiles that readily form stable covalent bonds with nucleophilic groups on proteins, most notably the ε-amino group of lysine residues, to form urea linkages.[6][7] This reactivity, however, is a double-edged sword, as isocyanates are also notoriously sensitive to hydrolysis.[8][9] Furthermore, the flexibility of traditional alkyl chain linkers can lead to a lack of precise spatial control, potentially impacting the biological activity of the conjugated payload or the antibody itself. This guide will explore the rationale, design, and application of conformationally restricted isocyanate linkers as a sophisticated solution to these challenges.

The Isocyanate Advantage and the Challenge of Control

The primary advantage of isocyanate-based ligation lies in its efficiency and the stability of the resulting urea bond. The reaction between an isocyanate and a primary amine, such as the side chain of lysine, is rapid and typically proceeds without the need for a catalyst.[10] This contrasts with other common bioconjugation chemistries that may require specific reaction conditions or catalysts that could be detrimental to the protein's integrity.

However, this high reactivity also presents significant challenges:

-

Hydrolytic Instability: Isocyanates readily react with water, leading to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. This necessitates the use of anhydrous organic solvents for the conjugation reaction, which can be challenging when working with sensitive biomolecules.[8][10]

-

Lack of Stoichiometric Control: The high reactivity can lead to over-labeling of the protein, resulting in a heterogeneous mixture of conjugates with varying DARs.[11] This heterogeneity is a major concern for regulatory bodies and can lead to unpredictable in vivo behavior.[3]

-

Non-specific Reactivity: While the primary target for isocyanates on proteins is the lysine ε-amino group, other nucleophilic residues such as cysteine, tyrosine, and serine can also react, albeit at a slower rate.[12][13]

Recent advancements have focused on strategies to generate isocyanates on-demand from more stable precursors to mitigate some of these issues.[14] However, controlling the spatial orientation and local environment of the conjugation site remains a critical hurdle.

Conformational Restriction: A Paradigm Shift in Linker Design

Introducing conformational rigidity into the linker backbone represents a significant step forward in addressing the limitations of flexible linkers. By incorporating cyclic or sterically hindered moieties, we can pre-organize the linker's three-dimensional structure. This "pre-organization" offers several key advantages that contribute to more homogeneous and stable bioconjugates.

The Rationale for Rigidity

The core principle behind using conformationally restricted linkers is to reduce the entropic penalty upon binding and to create a more defined and predictable architecture for the final conjugate. This has profound implications for:

-

Improved Stability: Rigid linkers can shield the newly formed urea bond from hydrolysis by sterically hindering the approach of water molecules. This can lead to ADCs with a longer plasma half-life and reduced off-target toxicity.[15][] Non-cleavable linkers, in general, offer enhanced plasma stability, and conformational restriction can further augment this property.[][5]

-

Controlled Reactivity and Stoichiometry: The defined geometry of a rigid linker can influence the accessibility of the isocyanate group, leading to more selective reactions with specific, sterically accessible lysine residues on the antibody surface. This can result in a more homogeneous product with a narrower DAR distribution.

-

Defined Spatial Orientation: A rigid linker ensures a fixed distance and orientation between the antibody and the payload. This is crucial for payloads that need to interact with a specific target upon release, as it can optimize binding affinity and biological activity.

-

Reduced Aggregation: Hydrophobic payloads can often induce aggregation of ADCs. A well-designed, rigid linker can modulate the overall hydrophobicity of the conjugate and present the payload in a manner that minimizes intermolecular interactions, thereby reducing the propensity for aggregation.[17]

A prime example of the successful application of a conformationally restricted linker, albeit not isocyanate-based, is the use of cyclobutane-1,1-dicarboxamide (cBu) structures in cleavable linkers for ADCs. These cBu-containing linkers have demonstrated enhanced selectivity for cleavage by specific intracellular proteases like cathepsin B, leading to more efficient and targeted drug release.[15][] This highlights the principle that restricting the linker's conformation can lead to improved biological performance.

Design and Synthesis of Conformationally Restricted Isocyanate Linkers

The design of a conformationally restricted isocyanate linker is a multi-faceted process that requires careful consideration of the desired properties of the final bioconjugate. Key design elements include:

-

The Rigid Core: The choice of the rigidifying element is critical. Common choices include cyclobutane, cyclohexane, and other aliphatic or aromatic ring systems.[18][19] The geometry and substitution pattern of the ring will dictate the spatial orientation of the isocyanate group and the attachment point for the payload.

-

The Isocyanate Precursor: The isocyanate functionality is typically generated from a more stable precursor, such as an amine, immediately prior to or during the conjugation reaction. The conversion of an amine to an isocyanate can be achieved using phosgene or a phosgene equivalent under carefully controlled, anhydrous conditions.[20][21]

-

The Payload Attachment Site: The linker must incorporate a functional group for the attachment of the payload. This is often an amine, alcohol, or thiol, allowing for the formation of a stable urea, carbamate, or thiocarbamate bond, respectively.[11]

The synthesis of these linkers often involves multi-step organic chemistry. A general synthetic strategy is outlined below.

General Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. bioagilytix.com [bioagilytix.com]

- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]

- 10. Synthesis of isocyanate containing cryogels for fast (bio)molecular immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciclix.com [sciclix.com]

- 20. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Isomeric purity of 3-Isocyanato-1,1-dimethylcyclobutane

An In-Depth Technical Guide to the Isomeric Purity of 3-Isocyanato-1,1-dimethylcyclobutane

Foreword: The Imperative of Isomeric Purity

In the realms of pharmaceutical development and advanced materials science, the precise three-dimensional structure of a molecule is not a trivial detail; it is the very foundation of its function and safety. 3-Isocyanato-1,1-dimethylcyclobutane, a valuable and sterically unique building block, is no exception. The gem-dimethyl substitution on the cyclobutane ring creates a rigid scaffold, making it an attractive synthon for introducing specific conformational constraints in drug candidates or polymers.[1][2] However, the synthesis of such strained ring systems is often accompanied by the formation of a constellation of isomers—subtle molecular variations that can have profound and often detrimental impacts on biological activity, toxicity, and material properties.[3][4]

This guide provides a comprehensive framework for the analytical chemist and development scientist to approach the critical task of determining the isomeric purity of 3-isocyanato-1,1-dimethylcyclobutane. We will move beyond simple protocol recitation to explore the causal logic behind our analytical choices, establishing a self-validating system for confident characterization. This multi-faceted approach, integrating chromatographic separation with definitive spectroscopic elucidation, is essential for ensuring the quality and consistency required for regulatory approval and successful application.

Part 1: The Synthetic Landscape and the Genesis of Isomeric Impurities

Understanding the potential impurities begins with understanding the synthesis. While multiple routes to cyclobutane cores exist, methods like [2+2] cycloadditions are common for building the four-membered ring.[5][6] These reactions, while powerful, can introduce specific isomeric challenges.

A plausible synthetic pathway might involve the cycloaddition of an allene with a vinyl partner, followed by functional group manipulation to install the isocyanate. During such a sequence, several isomeric impurities can arise:

-

Positional Isomers: Depending on the specific precursors and reaction regioselectivity, the isocyanate group could be misplaced on the ring, leading to the formation of 2-isocyanato-1,1-dimethylcyclobutane.

-

Stereoisomers (cis/trans): For the 3-substituted cyclobutane, the substituent can be oriented either cis or trans relative to other groups on the ring, though in this specific case with only one substituent, this applies more to potential precursors or derivatives. More relevantly, during cycloaddition, the stereochemical relationship between substituents is established, and both diastereomers may form.

The inherent reactivity of the isocyanate group (-N=C=O) also presents a challenge, as it can react with trace amounts of water to form unstable carbamic acids, which can then decompose into corresponding amines, or dimerize and trimerize.[7] Therefore, a robust analytical strategy must be capable of separating and identifying these closely related species.

Part 2: A Multi-Modal Analytical Strategy for Purity Assessment

No single technique can provide a complete picture of isomeric purity. We advocate for a synergistic approach where chromatography provides the separation and quantification, and spectroscopy provides the definitive structural confirmation.

Caption: High-level workflow for isomeric purity analysis.

Step 1: Critical Sample Preparation via Derivatization

Isocyanates are highly electrophilic and reactive, making their direct analysis challenging. To ensure sample stability and improve chromatographic performance, a derivatization step is essential.[8] We convert the reactive isocyanate into a stable urea derivative using di-n-butylamine (DBA). This reaction is rapid, quantitative, and yields a product that is amenable to both GC and HPLC analysis.[7][8]

Protocol: Derivatization with Di-n-butylamine (DBA)

-

Reagent Preparation: Prepare a 0.1 mg/mL solution of di-n-butylamine (DBA) in a suitable aprotic solvent, such as dichloromethane or acetonitrile.[8]

-

Sample Preparation: Accurately weigh approximately 10 mg of the 3-isocyanato-1,1-dimethylcyclobutane sample into a clean, dry 10 mL volumetric flask.

-

Derivatization Reaction: Add 5 mL of the DBA solution to the flask. Cap tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete conversion.

-

Final Dilution: Dilute to the mark with the solvent. This stock solution is now ready for chromatographic analysis. Prepare further dilutions as necessary to fall within the calibrated range of the instrument.

Step 2: Chromatographic Separation and Quantification

Chromatography is the cornerstone of quantitative purity analysis, allowing for the physical separation of the target compound from its isomers.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile and thermally stable compounds. The DBA derivatives of cyclobutane isomers are expected to have sufficient volatility for GC analysis. The high resolution of capillary GC columns can often separate closely related isomers.

Experimental Protocol: GC-MS Analysis

| Parameter | Recommended Setting | Rationale |

| Column | HP-5MS (or equivalent) 30m x 0.25mm, 0.25µm film | A 5% phenyl-methylpolysiloxane stationary phase offers excellent general-purpose selectivity for a wide range of analytes, including derivatized amines.[9] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal efficiency and is inert. |

| Inlet Temp. | 260 °C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |

| Oven Program | Initial 150 °C for 2 min, ramp at 5 °C/min to 220 °C, hold for 10 min | A temperature ramp is crucial for separating compounds with different boiling points, which is expected for positional isomers.[9] |

| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation. |

| MS Quad Temp | 150 °C | Standard operating temperature. |

| Scan Range | 50-450 amu | Covers the expected mass range of the parent ion and key fragments of the derivatized compound and its isomers. |

B. High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

HPLC is a complementary technique, particularly valuable if the derivatives exhibit thermal instability or insufficient volatility for GC. Reverse-phase HPLC separates compounds based on their polarity.

Experimental Protocol: RP-HPLC-UV/MS Analysis

| Parameter | Recommended Setting | Rationale |

| Column | C18, 15 cm x 4.6 mm, 2.7 µm particles | The C18 stationary phase is the workhorse of reverse-phase chromatography, effectively separating compounds based on hydrophobicity.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-ion mode mass spectrometry.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent with good elution strength for a wide range of compounds. |

| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min | A gradient elution is necessary to resolve compounds with varying polarities and ensure elution of all components. |

| Flow Rate | 0.8 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| UV Detection | 220 nm | The urea chromophore formed during derivatization typically absorbs in this region. |

| MS Detection | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and the urea derivative is expected to readily form [M+H]⁺ ions.[8] |

Step 3: Unambiguous Structural Confirmation with NMR Spectroscopy

While chromatography can separate and quantify isomers, it cannot definitively identify them without reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing detailed information about the molecular framework.[12]

Rationale for NMR in Isomer Identification

-

Distinguishing Positional Isomers: The target molecule (3-isocyanato) and a potential positional isomer (2-isocyanato) will have different molecular symmetry. This results in a different number of unique signals in both the ¹H and ¹³C NMR spectra and distinct splitting patterns (multiplicity) for the protons on the cyclobutane ring.[13][14]

-

Distinguishing Stereoisomers: For potential cis/trans isomers in precursors or derivatives, the through-bond coupling constants (J-values) between protons on the cyclobutane ring are highly dependent on their dihedral angle. This allows for the unambiguous assignment of relative stereochemistry.[15]

Expected NMR Spectral Differences

| Isomer | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |

| 3-Isocyanato-1,1-dimethylcyclobutane (Target) | One unique signal for the two equivalent methyl groups. A distinct multiplet for the proton at the C3 position. Symmetric pattern for the four methylene protons (two sets of signals). | Fewer total signals due to higher symmetry. A single signal for the two methyl carbons. |

| 2-Isocyanato-1,1-dimethylcyclobutane (Impurity) | Two non-equivalent signals for the two methyl groups (one cis and one trans to the isocyanate). A distinct multiplet for the proton at the C2 position. More complex, asymmetric pattern for the methylene protons. | More total signals due to lower symmetry. Two distinct signals for the two methyl carbons. |

Part 3: Data Synthesis and Final Purity Declaration

Caption: Logical workflow for data integration and reporting.

Quantitative Data Summary

The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

| Analytical Method | Main Peak R.T. | % Purity (Area) | Impurity 1 R.T. | % Impurity 1 | Impurity 2 R.T. | % Impurity 2 |

| GC-MS | e.g., 12.5 min | e.g., 99.5% | e.g., 11.9 min | e.g., 0.3% | e.g., 13.1 min | e.g., 0.2% |

| HPLC-UV | e.g., 8.2 min | e.g., 99.6% | e.g., 7.8 min | e.g., 0.25% | e.g., 8.9 min | e.g., 0.15% |

Note: This is an example table. Actual retention times (R.T.) and results will vary.

The identity of each impurity peak, tentatively assigned by its mass spectrum in GC-MS or LC-MS, must be definitively confirmed by isolating the impurity (e.g., by preparative HPLC) and performing NMR analysis, or by synthesizing an authentic reference standard.[16] Only through this rigorous combination of separation and spectroscopy can a final, trustworthy purity value be assigned.

References

- SIELC Technologies. (2018, February 16). Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column.

- Karlsson, D. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org.

- Sigma-Aldrich. (n.d.). 3-isocyanato-1,1-dimethylcyclobutane.

- The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.

- Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.

- ResearchGate. (2011, September 20). A laboratory comparison of analytical methods used for isocyanates.

- PMC - NIH. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products.

- PhareSST. (2019, September 11). Analytical Method Determination of isocyanates in workplace air MA-376.

- PMC. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.

- Diode Array/MSD. (n.d.). Analysis of Isocyanates Liquid Chromatography.

- ACS Publications. (2023, September 28). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.

- ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis.

- MDPI. (2022, October 10). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS.

- ResearchGate. (2024, October 29). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives.

- Mestrelab Research. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.